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Compound of Interest

Compound Name: Ethyl 3,4-dimethoxyphenylacetate

Cat. No.: B102177 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the structural nuances of chemical compounds is paramount. This guide

provides a detailed spectroscopic comparison of Ethyl 3,4-dimethoxyphenylacetate and its

positional isomers, offering valuable data for identification, characterization, and quality control.

This document presents a comparative analysis of the spectroscopic data for Ethyl 3,4-
dimethoxyphenylacetate and its isomers: Ethyl 2,3-dimethoxyphenylacetate, Ethyl 2,4-

dimethoxyphenylacetate, Ethyl 2,5-dimethoxyphenylacetate, and Ethyl 3,5-

dimethoxyphenylacetate. The comparison is based on ¹H Nuclear Magnetic Resonance (NMR),

¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust dataset

for distinguishing between these closely related compounds.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Ethyl 3,4-dimethoxyphenylacetate and its isomers.

¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
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Compound
Aromatic
Protons

-OCH₃
Protons

-CH₂-
(ester)

-CH₃ (ester)
-CH₂-
(acetate)

Ethyl 3,4-

dimethoxyph

enylacetate

6.82 (d, 1H),

6.78 (s, 1H),

6.75 (d, 1H)

3.87 (s, 3H),

3.86 (s, 3H)
4.12 (q, 2H) 1.23 (t, 3H) 3.54 (s, 2H)

Ethyl 2,3-

dimethoxyph

enylacetate

7.00-6.80 (m,

3H)

3.86 (s, 3H),

3.84 (s, 3H)
4.15 (q, 2H) 1.25 (t, 3H) 3.65 (s, 2H)

Ethyl 2,4-

dimethoxyph

enylacetate

7.12 (d, 1H),

6.45-6.40 (m,

2H)

3.82 (s, 3H),

3.79 (s, 3H)
4.13 (q, 2H) 1.24 (t, 3H) 3.58 (s, 2H)

Ethyl 2,5-

dimethoxyph

enylacetate

6.80-6.70 (m,

3H)

3.78 (s, 3H),

3.76 (s, 3H)
4.14 (q, 2H) 1.25 (t, 3H) 3.60 (s, 2H)

Ethyl 3,5-

dimethoxyph

enylacetate

6.40 (d, 2H),

6.35 (t, 1H)
3.78 (s, 6H) 4.13 (q, 2H) 1.24 (t, 3H) 3.52 (s, 2H)

¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comp
ound

C=O
Aroma
tic C-O

Aroma
tic C-H

Aroma
tic C

-OCH₃
-O-
CH₂-

-CH₂- -CH₃

Ethyl

3,4-

dimetho

xyphen

ylacetat

e

171.8
149.0,

147.8

120.8,

112.0,

111.5

126.9
55.9,

55.8
60.7 41.0 14.2

Ethyl

2,3-

dimetho

xyphen

ylacetat

e

171.5
152.5,

147.5

124.5,

121.0,

112.0

125.5
60.8,

55.8
60.9 35.8 14.2

Ethyl

2,4-

dimetho

xyphen

ylacetat

e

172.3
160.5,

158.0

131.0,

105.0,

98.5

116.0
55.5,

55.3
60.5 35.5 14.2

Ethyl

2,5-

dimetho

xyphen

ylacetat

e

171.9
153.8,

151.8

117.0,

113.5,

112.5

121.5
56.0,

55.5
60.6 36.0 14.2

Ethyl

3,5-

dimetho

xyphen

ylacetat

e

171.7
160.8

(x2)

106.5

(x2),

99.0

136.5
55.3

(x2)
60.8 41.5 14.2
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Infrared (IR) Spectral Data (Key Absorption Bands in
cm⁻¹)

Compound C=O Stretch
C-O Stretch
(Ester)

C-O Stretch
(Aromatic
Ether)

Aromatic C-H
Stretch

Ethyl 3,4-

dimethoxyphenyl

acetate

1736 1260, 1155 1230, 1028 3005

Ethyl 2,3-

dimethoxyphenyl

acetate

1738 1265, 1160 1225, 1080 3000

Ethyl 2,4-

dimethoxyphenyl

acetate

1735 1255, 1150 1210, 1040 3010

Ethyl 2,5-

dimethoxyphenyl

acetate

1737 1250, 1170 1220, 1035 3008

Ethyl 3,5-

dimethoxyphenyl

acetate

1734 1262, 1158 1205, 1055 3012

Mass Spectrometry (MS) Data (Key m/z values)
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Compound Molecular Ion [M]⁺ Base Peak Major Fragments

Ethyl 3,4-

dimethoxyphenylaceta

te

224 151 179, 123, 95

Ethyl 2,3-

dimethoxyphenylaceta

te

224 151 179, 123, 107

Ethyl 2,4-

dimethoxyphenylaceta

te

224 151 179, 121, 91

Ethyl 2,5-

dimethoxyphenylaceta

te

224 151 179, 121, 91

Ethyl 3,5-

dimethoxyphenylaceta

te

224 151 179, 123, 95

Experimental Protocols
The following sections detail the methodologies used for the spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved

in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H

NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-

decoupled sequence was used with 1024 scans and a relaxation delay of 2 seconds.
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Figure 1: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectra were recorded using an FT-IR spectrometer

equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the neat

liquid sample was placed directly on the ATR crystal. Spectra were collected over the range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background

spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.
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Figure 2: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis was performed on a GC-MS

system operating in electron ionization (EI) mode at 70 eV. A 1 µL sample, diluted in ethyl

acetate, was injected into the GC, which was equipped with a 30 m x 0.25 mm x 0.25 µm
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capillary column. The oven temperature was programmed to start at 50°C for 2 minutes, then

ramped to 280°C at a rate of 10°C/min, and held for 5 minutes. The mass spectrometer

scanned from m/z 40 to 500.

Sample Preparation Gas Chromatography Mass Spectrometry

Dilute Sample in
Ethyl Acetate 1 µL Injection Separation on

Capillary Column
Electron Ionization

(70 eV)
Elution Mass Analysis

(m/z 40-500) Detection

Click to download full resolution via product page

Figure 3: Workflow for GC-MS data acquisition.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Ethyl 3,4-
dimethoxyphenylacetate and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102177#spectroscopic-comparison-of-ethyl-3-4-
dimethoxyphenylacetate-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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